Caramiphen is a member of benzenes. Caramiphen is a cholinergic antagonist used in Parkinson's disease. Additionally, it is used, in combination with [phenylpropanolamine], as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions.
Chemical Reactions Analysis
Description: Caramiphen's synthesis involves a multi-step process, and research focuses on optimizing its yield and developing more efficient synthetic routes. [, ]
Synthesis Analysis: A common synthetic approach involves reacting phenylcyclopentylcarboxylic acid chloride with N,N-diethylethanolamine, followed by esterification with 3-chloroprop-1-yne. [] Further modifications, such as para-substitution on the phenyl ring, allow for the synthesis of caramiphen analogs with potentially improved pharmacological properties. []
Mechanism of Action
NMDA Receptor Antagonism: Caramiphen displays non-competitive antagonism at N-methyl-D-aspartate (NMDA) receptors, particularly at higher concentrations. [, , , ] This action contributes to its anticonvulsant properties and neuroprotective effects in certain models. [, ]
Sigma Receptor Interactions: Caramiphen exhibits affinity for sigma receptors, although its actions at these receptors are complex and not fully understood. [, , , ] Further research is needed to elucidate the significance of these interactions.
Inhibition of GIRK Channels: Caramiphen has been shown to inhibit G protein-coupled inwardly-rectifying potassium (GIRK) channels in neuronal cells. [] This inhibition may contribute to its effects on neuronal excitability and neurotransmitter release.
Applications
Organophosphate Poisoning: Caramiphen's combined anticholinergic and antiglutamatergic properties have been investigated for potential therapeutic benefits in organophosphate poisoning models. [, , ] Its ability to mitigate some of the toxic effects, including seizures and cognitive impairments, highlights its potential as a therapeutic adjunct. [, ]
Epilepsy Research: Caramiphen's anticonvulsant properties, primarily attributed to NMDA receptor antagonism, have been studied in epilepsy models. [, , , ] Its efficacy in suppressing seizures in these models, particularly in combination with other anticonvulsants, underscores its potential as a therapeutic agent for specific epilepsy subtypes. [, ]
Investigating Cough Reflex: Caramiphen has been used in research exploring the central mechanisms of cough. [, , , ] Its ability to suppress cough centrally provides insights into the neurocircuitry involved and potential targets for antitussive drug development. [, ]
Toxicology
Description: Caramiphen's potential toxicity has been investigated in various experimental models to understand its safety profile and potential risks. [, , , ]
Related Compounds
Carbetapentane
Compound Description: Carbetapentane is a non-narcotic antitussive drug that acts centrally to suppress cough. Like caramiphen, it has been shown to have anticonvulsant properties in animal models. [, , , , , ]
Dextromethorphan
Compound Description: Dextromethorphan is a widely used non-narcotic antitussive drug that acts centrally to suppress cough. It has also been investigated for its potential anticonvulsant and neuroprotective effects. [, , , , , , , , , ]
Tipepidine
Compound Description: Tipepidine is a non-narcotic antitussive drug known to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels in brain neurons. []
Relevance: Similar to caramiphen, tipepidine exhibits an antidepressant-like effect in the forced swimming test in rats, suggesting a potential role for GIRK channel inhibition in antidepressant activity. [, ]
Cloperastine
Compound Description: Cloperastine is a non-narcotic antitussive drug. []
Relevance: Cloperastine, similar to caramiphen, demonstrates an antidepressant-like effect in the forced swimming test in rats. [] This shared activity suggests a potential link between their antitussive properties and antidepressant effects.
Scopolamine
Compound Description: Scopolamine is a muscarinic antagonist used to treat nausea and vomiting. It also has anticholinergic properties and has been investigated for its potential as a prophylactic treatment for nerve agent poisoning. [, , , , ]
Biperiden
Compound Description: Biperiden is an anticholinergic drug used to treat the symptoms of Parkinson's disease. It has been shown to possess both competitive and non-competitive properties in antagonizing nicotine-induced convulsions in mice. [, , ]
Relevance: Both biperiden and caramiphen exhibit anticholinergic properties and have demonstrated anti-nicotinic effects. [, , ] This suggests that their shared anticholinergic properties may contribute to their ability to antagonize nicotine's effects.
Procyclidine
Compound Description: Procyclidine is an anticholinergic drug used in the treatment of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ]
Relevance: Procyclidine shares pharmacological similarities with caramiphen, as both exhibit anticholinergic properties and demonstrate competitive antagonism against nicotine-induced convulsions. [, ]
Trihexyphenidyl
Compound Description: Trihexyphenidyl is an anticholinergic drug commonly used to manage the symptoms of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, , ]
Relevance: Like caramiphen, trihexyphenidyl displays anticholinergic properties and acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ] This suggests that their shared anticholinergic mechanisms may contribute to their effectiveness in managing Parkinsonian symptoms and antagonizing the effects of nicotine.
Relevance: Atropine serves as a comparative compound to caramiphen, highlighting the differences in their pharmacological profiles. While both exhibit anticholinergic properties, caramiphen demonstrates more potent anti-nicotinic activity than atropine. [, ]
Pyridostigmine
Compound Description: Pyridostigmine is a reversible acetylcholinesterase inhibitor used to treat myasthenia gravis and as a prophylactic agent against nerve agent poisoning. [, , , ]
Relevance: Although not structurally related to caramiphen, pyridostigmine is often co-administered with caramiphen and other antidotes in studies investigating their protective effects against nerve agent poisoning. [, , , ] Pyridostigmine helps to increase acetylcholine levels, counteracting the effects of nerve agents, while caramiphen provides additional protection by targeting different aspects of nerve agent toxicity.
Tezampanel
Compound Description: Tezampanel is an AMPA/GluK1 receptor antagonist that has shown promising anticonvulsant and neuroprotective effects in preclinical models. [, ]
Relevance: Tezampanel is often co-administered with caramiphen in studies investigating their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of tezampanel, targeting glutamate receptors, and caramiphen, possessing anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]
Midazolam
Compound Description: Midazolam is a benzodiazepine drug commonly used for sedation and amnesia before medical procedures. It is also used to treat status epilepticus. [, , ]
Relevance: Midazolam serves as a comparative compound to caramiphen in studies investigating their relative efficacy in treating nerve agent-induced status epilepticus and preventing long-term neuropathology. [, , ] These studies highlight the superior neuroprotective efficacy of delayed tezampanel and caramiphen treatment compared to midazolam in soman-exposed rat models, emphasizing the limitations of midazolam in providing long-term protection against nerve agent-induced brain damage. [, ]
LY293558
Compound Description: LY293558 is an AMPA/GluK1 receptor antagonist that has been investigated for its potential anticonvulsant and neuroprotective properties. [, ]
Relevance: Similar to tezampanel, LY293558 is often co-administered with caramiphen in studies exploring their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of LY293558, targeting glutamate receptors, and caramiphen, with its anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Candesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Kis = 0.17, 0.12, and 0.12 nM for recombinant human AT1, rat AT1A, and rat AT1B receptors, respectively) and an active metabolite of the prodrug candesartan cilexitil. It is selective for AT1 over AT2 receptors (Ki = 26,500 nM for the recombinant human AT2 receptor). It inhibits angiotensin II-induced contraction of isolated rabbit aortic strips and increases in blood pressure in rats following intravenous administration (ID50 = 0.033 mg/kg). Formulations containing candesartan have been used in the treatment of hypertension and heart failure. Candesartan Cilexetil Related Compound G is an impurity of candesartan cilexetil (CAN), which is classified as an angiotensin II receptor antagonist. CAN finds application in the treatment of hypertension, and can be used in cardiac patients with impaired left ventricular systolic function. It is a pharmaceutical secondary standard for application in quality control. Provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Candesartan is a synthetic, benzimidazole-derived angiotensin II receptor antagonist prodrug with antihypertensive activity. Candesartan selectively competes with angiotensin II for the binding of the angiotensin II receptor subtype 1 (AT1) in vascular smooth muscle, blocking angiotensin II-mediated vasoconstriction and inducing vasodilatation. In addition, antagonism of AT1 in the adrenal gland inhibits angiotensin II-stimulated aldosterone synthesis and secretion by the adrenal cortex; sodium and water excretion increase, followed by a reduction in plasma volume and blood pressure. Candesartan is an angiotensin II receptor blocker used widely in the therapy of hypertension and heart failure. Candesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. Candesartan is a benzimidazolecarboxylic acid that is 1H-benzimidazole-7-carboxylic acid substituted by an ethoxy group at position 2 and a ({2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl}methyl) group at position 1. It is a angiotensin receptor antagonist used for the treatment of hypertension. It has a role as an antihypertensive agent, an angiotensin receptor antagonist, an environmental contaminant and a xenobiotic. It is a benzimidazolecarboxylic acid and a biphenylyltetrazole. It is a conjugate acid of a candesartan(2-).
Canagliflozin is an inhibitor of sodium-glucose cotransporter 2 (SGLT2; IC50 = 2.2 nM) that less potently blocks SGLT1 (IC50 = 910 nM). Canagliflozin is orally bioavailable and lowers plasma glucose by lowering the renal threshold for glucose and increasing urinary glucose excretion in animals. Formulations containing SGLT2 inhibitors, including canagliflozin, are used to treat type 2 diabetes mellitus. Canagliflozin Anhydrous is the anhydrous form of canagliflozin, a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. Canagliflozin is also able to reduce body weight and has a low risk for hypoglycemia. Canagliflozin is a C-glycosyl compound that is used (in its hemihydrate form) for treatment of type II diabetes via inhibition of sodium-glucose transport protein subtype 2. It has a role as a hypoglycemic agent and a sodium-glucose transport protein subtype 2 inhibitor. It is a C-glycosyl compound, a member of thiophenes and an organofluorine compound. Canagliflozin, also known as Invokana, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus along with lifestyle changes including diet and exercise. It was initially approved by the FDA in 2013 for the management of diabetes and later approved in 2018 for a second indication of reducing the risk of cardiovascular events in patients diagnosed with type 2 diabetes mellitus,. Canagliflozin is the first oral antidiabetic drug approved for the prevention of cardiovascular events in patients with type 2 diabetes. Cardiovascular disease is the most common cause of death in these patients.
Canagliflozin, also known as JNJ-28431754 and TA 7284, is a drug of the gliflozin class or subtype 2 sodium-glucose transport (SGLT-2) inhibitors used for the treatment of type 2 diabetes. SGLT2 is responsible for at least 90% of renal glucose reabsorption (SGLT1 being responsible for the remaining 10%). Blocking this transporter causes up to 119 grams of blood glucose per day to be eliminated through the urine, corresponding to 476 kilocalories. Additional water is eliminated by osmotic diuresis, resulting in a lowering of blood pressure.
Selective iNOS inhibitor. L-Arginine analog. Inhibits cGMP response to endothelin-1 (IC50 = 60 μM). Shows antihypotensive effects in vivo. L-canavanine sulfate is an organic sulfate salt obtained by combining L-canavanine with one molar equivalent of sulfuric acid. It has a role as a plant metabolite. It contains a L-canavanine(1+).
Levorin complex is a macrocyclic heptaene antifungal complex originally isolated from S. griseus. It is active against C. albicans, T. glabrata, A. niger, T. mentagrophytes, and T. soudanense in vitro (MICs = 0.03-25 μg/ml). Oral administration of levorin complex reduces mortality in a mouse model of C. albicans infection with a protective dose (PD50) value of 25 mg/kg. This product is a mixture of levorin A0, levorin A2, and levorin A3. Candicidin D is a 38-membered ring lactone containing seven (E)-double bonds between positions 22 and 35 and substituted by hydroxy groups at positions 9, 11, 13, 17 and 19, oxo groups at positions 3, 7 and 15, a carboxy group at position 18, a 3-amino-3,6-dideoxymannopyranosyloxy group at position 21, a methyl group at position 36 and a 7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl group at position 37. It is the major component of candicidin, a mixture of antifungal heptaene macrolides obtained from a strain of Streptomyces griseus. It has a role as a bacterial metabolite and an antifungal drug. It is a macrolide antibiotic and a polyene antibiotic. Candicidin is an antibiotic obtained from a streptomyces (Streptomyces griseus) and active against some fungi of the genus Candida (C. albicans). Candicidin is administered intravaginally in the treatment of vulvovaginal candidiasis. Mixture of antifungal heptaene macrolides from Streptomyces griseus or Actinomyces levoris used topically in candidiasis. The antibiotic complex is composed of candicidins A, B, C, and D, of which D is the major component.